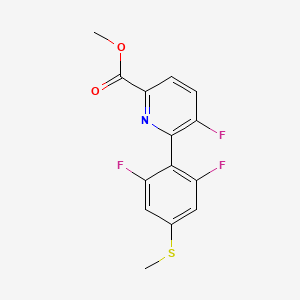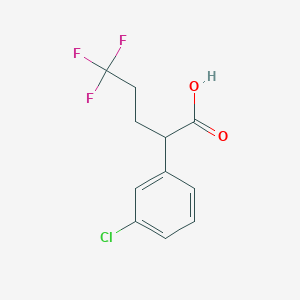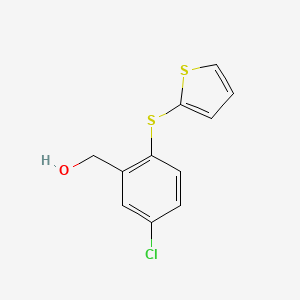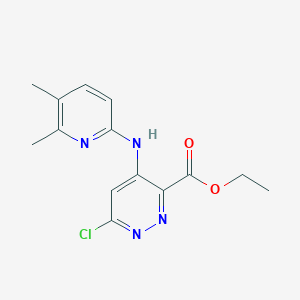
Methyl 6-(2,6-difluoro-4-(methylthio)phenyl)-5-fluoropicolinate
Vue d'ensemble
Description
Methyl 6-(2,6-difluoro-4-(methylthio)phenyl)-5-fluoropicolinate is a synthetic organic compound that belongs to the class of picolinates. This compound is characterized by the presence of fluorine and methylthio groups attached to a phenyl ring, which is further connected to a picolinate moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,6-difluoro-4-(methylthio)phenyl)-5-fluoropicolinate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(2,6-difluoro-4-(methylthio)phenyl)-5-fluoropicolinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-(2,6-difluoro-4-(methylthio)phenyl)-5-fluoropicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-(2,6-difluoro-4-(methylthio)phenyl)-5-fluoropicolinate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The methylthio group may also play a role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-(2,6-difluoro-4-(methylthio)phenyl)-5-chloropicolinate
- Methyl 6-(2,6-difluoro-4-(methylthio)phenyl)-5-bromopicolinate
Uniqueness
Methyl 6-(2,6-difluoro-4-(methylthio)phenyl)-5-fluoropicolinate is unique due to the specific arrangement of fluorine and methylthio groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1355011-26-5 |
|---|---|
Formule moléculaire |
C14H10F3NO2S |
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
methyl 6-(2,6-difluoro-4-methylsulfanylphenyl)-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C14H10F3NO2S/c1-20-14(19)11-4-3-8(15)13(18-11)12-9(16)5-7(21-2)6-10(12)17/h3-6H,1-2H3 |
Clé InChI |
YVJLDZBKUNLUQE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=C(C=C1)F)C2=C(C=C(C=C2F)SC)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-2-(pyridin-4-yl)-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8400020.png)


![3a,6a-Dihydrothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B8400058.png)










